N-[1-(1H-benzimidazol-2-yl)-2-(4-methylphenyl)vinyl]-4-methylbenzamide
Overview
Description
Benzimidazole derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activity . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Synthesis Analysis
Benzimidazole derivatives can be synthesized in good yields by involving 1-(1H-benzimidazol-2-yl)-2-bromoethanone, 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine, and N-benzylidene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine as reactive intermediates .Molecular Structure Analysis
The structure of the synthesized compounds can be established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzimidazole derivatives often involve nucleophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary widely depending on their specific structure. These properties can be determined using various analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .Mechanism of Action
The mechanism of action of benzimidazole derivatives can vary widely depending on their specific structure and the biological target they interact with. Some benzimidazole derivatives have been found to have anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial activities .
Future Directions
Benzimidazole derivatives continue to be an area of active research due to their diverse biological activities and potential therapeutic applications. Future research may focus on the development of new synthetic methodologies, the discovery of new biological activities, and the optimization of existing compounds for therapeutic use .
Properties
IUPAC Name |
N-[(Z)-1-(1H-benzimidazol-2-yl)-2-(4-methylphenyl)ethenyl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-16-7-11-18(12-8-16)15-22(23-25-20-5-3-4-6-21(20)26-23)27-24(28)19-13-9-17(2)10-14-19/h3-15H,1-2H3,(H,25,26)(H,27,28)/b22-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMDHCBPEJYASJ-JCMHNJIXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(/C2=NC3=CC=CC=C3N2)\NC(=O)C4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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